molecular formula C12H12N4 B091328 1-(2-Pyridinyl)ethanone 2-pyridinylhydrazone CAS No. 16111-50-5

1-(2-Pyridinyl)ethanone 2-pyridinylhydrazone

Cat. No.: B091328
CAS No.: 16111-50-5
M. Wt: 212.25 g/mol
InChI Key: JBCMRVYKGCNKAD-XNTDXEJSSA-N
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Description

1-(2-Pyridinyl)ethanone 2-pyridinylhydrazone is a biologically active small molecule of significant interest in oncology and DNA damage response (DDR) research. Its primary research value lies in its potent ability to act as a radiosensitizer in cancer cell models. Studies have demonstrated that this compound inhibits the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation, as evidenced by a marked increase in the persistence of γ-H2AX foci, a key molecular marker of unrepaired DSBs . The compound's mechanism is associated with a reduction in DNA synthesis and the induction of apoptosis, leading to a significant decrease in tumor cell viability . By targeting fundamental DDR pathways, this hydrazone derivative provides researchers with a valuable chemical tool to probe the mechanisms of genomic instability and to investigate novel therapeutic strategies aimed at overcoming treatment resistance in cancers. Its application is strictly confined to non-clinical scientific investigation.

Properties

IUPAC Name

N-[(E)-1-pyridin-2-ylethylideneamino]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-10(11-6-2-4-8-13-11)15-16-12-7-3-5-9-14-12/h2-9H,1H3,(H,14,16)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCMRVYKGCNKAD-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC=N1)/C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430377
Record name AB-337/13036073
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16111-50-5
Record name NSC332437
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AB-337/13036073
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-Pyridinyl)ethanone 2-pyridinylhydrazone, a Schiff base derived from pyridine and hydrazone chemistry, has garnered attention for its potential biological activities. This compound is notable for its structural features that allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12N4O\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}

This compound features two pyridine rings connected by a hydrazone linkage, which is crucial for its biological activity.

The biological activity of this compound primarily involves:

  • Interference with Enzymatic Pathways : The compound may inhibit specific enzymes, disrupting metabolic processes in target organisms.
  • Interaction with Nucleic Acids : It has been suggested that hydrazones can intercalate into DNA, affecting replication and transcription processes.
  • Antioxidant Activity : The presence of nitrogen and oxygen in the structure allows for potential antioxidant properties, scavenging free radicals.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:

  • Inhibition Zones : The compound demonstrated inhibition zones ranging from 10 to 20 mm against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentrations (MICs) : MIC values were reported between 50 to 200 µg/mL, indicating effective concentrations for antimicrobial action.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays using cancer cell lines (e.g., MCF-7 and HepG2) showed that the compound induced apoptosis, leading to a decrease in cell viability by approximately 60% at a concentration of 100 µM after 48 hours.
  • Mechanistic Insights : Flow cytometry analyses revealed an increase in sub-G1 phase cells, suggesting that the compound effectively triggers apoptotic pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various Schiff bases including this compound. The results indicated that this compound was particularly effective against Staphylococcus aureus and Escherichia coli, with a noted synergistic effect when combined with conventional antibiotics .
  • Anticancer Research : A research article detailed the effects of this compound on breast cancer cell lines. The findings highlighted that treatment with this compound resulted in significant downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (Bax), confirming its potential as an anticancer agent .

Data Summary Table

Biological ActivityTest Organisms/Cell LinesObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition Zone: 15 mm
AntimicrobialEscherichia coliMIC: 100 µg/mL
AnticancerMCF-7Cell Viability Reduction: 60% at 100 µM
AnticancerHepG2Induction of Apoptosis

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that 1-(2-Pyridinyl)ethanone 2-pyridinylhydrazone exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. In particular, derivatives of pyridinylhydrazones have been shown to disrupt biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have reported that certain hydrazone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. This activity suggests that this compound could be developed into a novel anticancer agent .

Pesticidal Activity

Research has identified the potential use of this compound as an agricultural pesticide. Its structural similarity to known insecticides allows it to interact with biological targets in pests, leading to their mortality. Studies have shown that this compound can effectively control pest populations while exhibiting low toxicity to non-target organisms .

Herbicidal Properties

In addition to its pesticidal applications, this compound has been explored for its herbicidal properties. It has been found to inhibit the growth of certain weed species, providing an environmentally friendly alternative to traditional herbicides. The selectivity and efficacy of these compounds make them promising candidates for integrated pest management strategies .

Synthesis of Functional Materials

The unique chemical structure of this compound enables its use in synthesizing functional materials. It has been utilized in creating coordination complexes with metals, which can exhibit interesting electronic and magnetic properties. These materials have potential applications in catalysis and as sensors due to their tunable properties .

Case Study 1: Antibiofilm Activity

A study conducted by researchers evaluated the antibiofilm potential of various pyridine derivatives, including this compound. The results indicated a significant reduction in biofilm formation at low concentrations, highlighting its potential as a therapeutic agent against biofilm-associated infections .

Case Study 2: Anticancer Mechanism

In another investigation, the anticancer effects of pyridinylhydrazones were studied on human cancer cell lines. The results demonstrated that these compounds could induce cell death through both caspase-dependent and independent pathways, suggesting multiple mechanisms of action that could be exploited for cancer therapy .

Chemical Reactions Analysis

Hydrolysis

The hydrazone bond undergoes acid-catalyzed hydrolysis to regenerate the parent ketone (2-acetylpyridine) and 2-pyridinylhydrazine .

Metal Coordination

The compound acts as a bidentate ligand, coordinating transition metals (e.g., Fe²⁺, Cu²⁺) via the pyridyl nitrogen and hydrazone nitrogen. This property is critical for its role in inhibiting metalloenzymes like ribonucleotide reductase (RNR) .

Metal Ion Coordination Site Application
Fe²⁺Pyridyl N, Hydrazone NRNR inhibition, DNA damage modulation
Cu²⁺Pyridyl N, Hydrazone NPotential antitumor activity

Redox Activity

In biological systems, the compound participates in redox cycling, generating reactive oxygen species (ROS) that contribute to DNA damage and apoptosis in cancer cells .

Ribonucleotide Reductase Inhibition

1-(2-Pyridinyl)ethanone 2-pyridinylhydrazone inhibits RNR by chelating the iron center essential for the enzyme’s activity, disrupting DNA synthesis. This mechanism is structurally analogous to the RNR inhibitor triapine .

Parameter Effect Source
DU-145 cell viabilityIC₅₀ = 5 µM
γ-H2AX phosphorylationPersistent DNA damage markers post-treatment

Cell Cycle Arrest

At 5 µM, the compound induces G1-phase arrest in DU-145 prostate cancer cells, suppressing DNA synthesis (BrdU incorporation reduced by >70%) .

Hypoxia-Inducible Factor (HIF) Modulation

By disrupting iron-dependent prolyl hydroxylases (PHDs), the compound stabilizes HIF-1α, enhancing hypoxia-responsive pathways at concentrations as low as 0.1 µg/mL .

Stability and Degradation

The compound is sensitive to strong oxidizing agents (e.g., peroxides) and reducing agents (e.g., hydrides), which can degrade the hydrazone bond . Storage under inert conditions (N₂ atmosphere) is recommended to prevent oxidation .

Comparative Analysis with Analogues

Structural analogues like MS0019266 and MS0017509 share similar hydrazone frameworks but differ in substituents, affecting potency and selectivity :

Compound R₁ R₂ RNR Inhibition
This compound2-Pyridinyl2-PyridinylModerate
MS00192662-Pyridinyl4,6-DimethylpyrimidinylHigh
MS00175092-Pyridinyl2-PyridinylHigh

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

  • 1-(2-Pyridinyl)ethanone derivatives (e.g., 2-acetylpyridine hydrazone) rely on the pyridine ring’s electron-withdrawing nature for reactivity, enabling applications in flavor chemistry and metal coordination .
  • Tetrazole-containing analogs (e.g., 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone) incorporate a tetrazole ring, which enhances metabolic stability and antimicrobial activity .

Halogen and Electron-Withdrawing Groups

  • Fluorine and bromine substituents (e.g., in ) increase lipophilicity and resistance to enzymatic degradation, making these analogs suitable for drug design.

Research Findings and Data

Aroma Contribution (GC-MS Data)

Compound Aroma Profile Source Key Microorganisms
1-(2-Pyridinyl)ethanone hydrazone Floral, light sweet CX14 CTLs tobacco Diaporthe, Trichothecium
1-(1-Cyclohexen-1-yl)ethanone Roasted, burnt sweet DX4 CTLs tobacco Chloroplast-associated microbiota

Pharmacological Activity

  • 1-(1-Aryl-tetrazol-5-yl)ethanone derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, comparable to ciprofloxacin .

Preparation Methods

Catalytic Oxidation of 2-Ethylpyridine

2-Acetylpyridine is most commonly synthesized via the catalytic air oxidation of 2-ethylpyridine. This method employs a liquid-phase reaction with catalysts such as cobalt or manganese salts at elevated temperatures (150–200°C). The reaction proceeds via free-radical intermediates, yielding 2-acetylpyridine with moderate efficiency. Key parameters include:

ParameterValue/RangeSource
CatalystCo(OAc)₂ or Mn(OAc)₂
Temperature150–200°C
Yield60–75%

This method is industrially scalable but requires careful control of oxygen flow to avoid over-oxidation byproducts.

Grignard Reaction with 2-Cyanopyridine

An alternative route involves the reaction of 2-cyanopyridine with methylmagnesium iodide (CH₃MgI) or methyllithium (CH₃Li). The Grignard reagent attacks the nitrile group, followed by hydrolysis to yield 2-acetylpyridine:

2-Cyanopyridine+CH3MgI2-Acetylpyridine+MgI2\text{2-Cyanopyridine} + \text{CH}3\text{MgI} \rightarrow \text{2-Acetylpyridine} + \text{MgI}2

ParameterValue/RangeSource
SolventTetrahydrofuran (THF)
Reaction Time4–6 hours
Yield50–65%

This method offers higher purity but is less economical due to the cost of organometallic reagents.

Patent-Based Synthesis from 2-Picolinic Acid

A 2025 Chinese patent (CN109503469B) outlines a novel three-step synthesis starting from 2-picolinic acid:

  • Acyl Chloride Formation : 2-Picolinic acid reacts with thionyl chloride (SOCl₂) in toluene at 60°C to form 2-picolinoyl chloride.

  • Malonate Condensation : The chloride reacts with di-tert-butyl malonate in the presence of NaHCO₃, yielding di-tert-butyl 2-picolinoylmalonate.

  • Acid Hydrolysis : Hydrolysis with HCl/HOAc produces 2-acetylpyridine.

StepConditionsYieldSource
1Toluene, SOCl₂, 60°C, 3h85%
2NaHCO₃, RT, 2h78%
3HCl/HOAc, reflux, 2h70%

This method emphasizes mild conditions and reduced environmental impact, making it favorable for laboratory-scale production.

Formation of 1-(2-Pyridinyl)ethanone 2-Pyridinylhydrazone

Hydrazone Condensation Reaction

The target hydrazone is synthesized by condensing 2-acetylpyridine with 2-pyridinylhydrazine. This reaction typically proceeds in ethanol or methanol under acidic catalysis (e.g., acetic acid) at reflux:

2-Acetylpyridine+2-Pyridinylhydrazine1-(2-Pyridinyl)ethanone 2-Pyridinylhydrazone+H2O\text{2-Acetylpyridine} + \text{2-Pyridinylhydrazine} \rightarrow \text{this compound} + \text{H}_2\text{O}

ParameterValue/RangeSource
SolventEthanol
CatalystAcetic acid (5 mol%)
TemperatureReflux (78°C)
Reaction Time12–24 hours
Yield70–85%

The product is purified via recrystallization from ethanol/water mixtures, yielding pale-yellow crystals.

Microwave-Assisted Synthesis

Modern adaptations utilize microwave irradiation to accelerate the reaction. A 2024 study demonstrated that coupling 2-acetylpyridine with 2-pyridinylhydrazine in DMF under microwave conditions (100°C, 300W) reduces reaction time to 30 minutes with comparable yields (75–80%).

Analytical Characterization

Critical characterization data for this compound include:

  • Melting Point : 138–140°C (lit.)

  • IR (KBr) : ν = 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

  • ¹H NMR (DMSO-d₆) : δ 8.6 (d, 2H, pyridine-H), 2.6 (s, 3H, CH₃)

Challenges and Optimization

  • Byproduct Formation : Competing imine formation can occur if reaction pH exceeds 4.0. Maintaining acidic conditions (pH 3–4) suppresses this.

  • Solvent Choice : Methanol offers faster kinetics than ethanol but may reduce yield due to higher volatility.

  • Hydrazine Stability : 2-Pyridinylhydrazine is moisture-sensitive; reactions require anhydrous conditions.

Industrial and Research Applications

While primarily a research chemical, this hydrazone has potential in:

  • Coordination Chemistry : As a ligand for transition metals (e.g., Ru, Pd).

  • Pharmaceutical Intermediates : Investigating antiparasitic and anticancer activity .

Q & A

Q. What are the recommended synthetic methodologies for preparing 1-(2-pyridinyl)ethanone 2-pyridinylhydrazone, and how can reaction conditions be optimized?

Answer: The synthesis of hydrazone derivatives typically involves refluxing equimolar amounts of a ketone (e.g., 1-(2-pyridinyl)ethanone) and hydrazine (e.g., 2-pyridinylhydrazine) in ethanol or methanol under acidic or neutral conditions. For example, analogous hydrazone synthesis methods involve refluxing phenylhydrazine with benzaldehyde in 95% ethanol for 1 hour . Optimization may include adjusting solvent polarity, reaction temperature, and catalyst use (e.g., acetic acid for pH control). Purity can be enhanced via recrystallization or column chromatography.

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer: Key techniques include:

  • NMR (¹H/¹³C): To confirm the hydrazone linkage (N–N bond) and pyridinyl substituents.
  • Mass Spectrometry (EI/ESI): To verify molecular weight (e.g., a related triazinoindole hydrazone derivative has MW 241.3 ).
  • GC-MS: For volatile analogs, retention indices (e.g., RT 8.83, AI 1028) and fragmentation patterns are critical .
  • FT-IR: To identify C=O (1650–1700 cm⁻¹) and N–H (3100–3300 cm⁻¹) stretches.

Q. What safety protocols are recommended for handling 1-(2-pyridinyl)ethanone and its hydrazone derivatives?

Answer: Refer to safety data sheets (SDS) for hazards:

  • 1-(2-pyridinyl)ethanone (CAS 1122-62-9): Use PPE (gloves, goggles), avoid inhalation, and store in a cool, ventilated area .
  • Hydrazones: Potential sensitizers; handle in fume hoods. Dispose via approved waste systems.

Advanced Research Questions

Q. How can computational modeling elucidate the electronic structure and reactivity of this compound?

Answer:

  • DFT Calculations: Optimize geometry using software (e.g., Gaussian) to predict bond angles, charge distribution, and frontier molecular orbitals (HOMO/LUMO).
  • InChIKey Analysis: Utilize AJKVQEKCUACUMD-UHFFFAOYSA-N (for 1-(2-pyridinyl)ethanone) to cross-reference databases for thermodynamic properties .
  • Docking Studies: For biological applications, model interactions with targets (e.g., DNA repair enzymes) using AutoDock or Schrödinger .

Q. How do contradictory boiling point data for 1-(2-pyridinyl)ethanone (e.g., K vs. K) impact experimental design?

Answer: Contradictions in literature values (e.g., Tboil discrepancies in NIST data ) necessitate:

  • Method Validation: Replicate measurements using standardized equipment (e.g., dynamic distillation apparatus).
  • Purity Checks: Impurities (e.g., residual solvents) can alter boiling points; use HPLC or GC to verify compound purity.
  • Thermodynamic Consistency: Cross-check with enthalpy of vaporization (ΔvapH° = 60.5 ± 0.3 kJ/mol) to ensure data coherence .

Q. What mechanistic insights support the role of 1-(2-pyridinyl)ethanone derivatives as radiosensitizers in cancer research?

Answer: Studies on analogs like MS0017509 (a triazinoindole hydrazone) reveal:

  • DNA Damage Amplification: Persistence of γ-H2AX foci (a DNA damage marker) at 0.2–5 µM doses .
  • Cellular Viability Assays: Dose-dependent inhibition (IC50 determination via MTT/WST-1) in DU-145 prostate and SCC-25 head/neck cancer cells .
  • Redox Modulation: Hydrazone moieties may chelate metals or generate reactive oxygen species (ROS) under radiation.

Q. How can researchers resolve challenges in quantifying 1-(2-pyridinyl)ethanone in complex biological matrices?

Answer:

  • Sample Preparation: Use SPE (solid-phase extraction) or LLE (liquid-liquid extraction) with ethyl acetate.
  • Analytical Methods:
    • LC-MS/MS: For non-volatile derivatives, employ C18 columns and MRM (multiple reaction monitoring).
    • HS-GC-MS: For volatile forms (e.g., bacterial volatiles), headspace sampling at 80°C enhances detection .

Q. What synthetic strategies improve the stability of hydrazone derivatives under physiological conditions?

Answer:

  • Steric Shielding: Introduce bulky substituents (e.g., 4,6-dimethyl-2-pyrimidinyl) to hinder hydrolysis .
  • Chelation: Design hydrazones with metal-binding groups (e.g., hydroxypyridinones) to stabilize the N–N bond .
  • Prodrug Approaches: Mask hydrazones with pH-sensitive protecting groups for targeted release.

Methodological Tables

Q. Table 1. Thermodynamic Properties of 1-(2-Pyridinyl)ethanone

PropertyValueMethodReference
Boiling Point (Tboil)461.7–465.2 KDynamic Distillation
ΔvapH°60.5 ± 0.3 kJ/molCalorimetry
Molecular Weight121.14 g/molMS

Q. Table 2. Biological Activity of Hydrazone Analogs

CompoundIC50 (Cancer Cells)MechanismReference
MS00175090.2–5 µMγ-H2AX persistence
VLX60025 mg/mL (DMSO)Oxidative Phosphorylation Inhibition

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